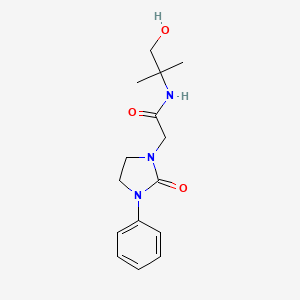![molecular formula C14H20N2O2 B6586363 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219906-94-1](/img/structure/B6586363.png)
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[(1-hydroxycyclopentyl)methyl]urea (BCPU) is a novel small molecule that is gaining interest due to its potential applications in scientific research. This molecule is a member of the urea family, and its structure consists of a benzyl group and a hydroxycyclopentylmethyl group connected by a urea bond. BCPU has been studied for its use in a variety of scientific research applications, including biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In biochemistry, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been used to study the effects of urea on enzyme activity, protein folding, and the binding of proteins to DNA. In physiology, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been studied for its potential to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor, and to modulate the activity of certain enzymes, such as the enzyme tyrosine kinase.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea is not yet fully understood. However, it is believed that 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can interact with certain receptors, such as the muscarinic acetylcholine receptor, and modulate their activity. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea may also interact with certain enzymes, such as tyrosine kinase, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea are not yet fully understood. However, it is believed that 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor, and modulate the activity of certain enzymes, such as tyrosine kinase. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea may also have an effect on protein folding and the binding of proteins to DNA.
Advantages and Limitations for Lab Experiments
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and handle. Additionally, it is relatively stable and has a low toxicity profile. However, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea is not widely available, making it difficult to obtain in large quantities.
Future Directions
The potential future directions for 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea include further exploration of its biochemical and physiological effects, as well as its potential applications in laboratory experiments. Additionally, further research into the mechanism of action of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could lead to the development of novel therapeutic agents. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could be used in the development of new diagnostic tools and biomarkers for disease. Finally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could be used in the development of new drug delivery systems.
Synthesis Methods
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can be synthesized by a two-step process. In the first step, the benzyl group is connected to the hydroxycyclopentylmethyl group by a condensation reaction. This reaction is catalyzed by a base, such as sodium hydroxide, and is followed by a dehydration reaction to form the urea bond. The second step involves the addition of a base, such as potassium carbonate, to the reaction mixture to form the desired product.
properties
IUPAC Name |
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13(15-10-12-6-2-1-3-7-12)16-11-14(18)8-4-5-9-14/h1-3,6-7,18H,4-5,8-11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCZZPFDZVPAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[(1-hydroxycyclopentyl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B6586281.png)
![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)
![4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6586310.png)



![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)
![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)
![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide](/img/structure/B6586362.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B6586369.png)

![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)